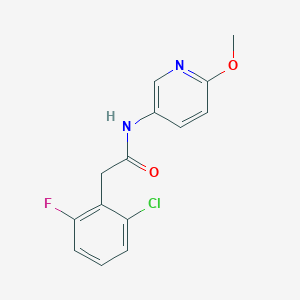

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPUDPSXIJAPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.

Substitution Reaction: The methoxy-substituted pyridine ring is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate acetamide with 6-methoxypyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid and amine:

| Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Acidic | HCl (6M), reflux, 6–8 hr | 2-(2-chloro-6-fluorophenyl)acetic acid + 6-methoxypyridin-3-amine | Degradation studies |

| Basic | NaOH (2M), 60°C, 4 hr | Same as above | Prodrug activation |

Kinetics : Hydrolysis rates depend on pH and temperature, with acidic conditions favoring faster cleavage.

Electrophilic Aromatic Substitution (EAS)

The 2-chloro-6-fluorophenyl group participates in EAS reactions. Key examples include:

| Reaction | Reagents | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine (C4) | 2-(2-chloro-6-fluoro-4-nitrophenyl)-N-(6-methoxypyridin-3-yl)acetamide | 55% | |

| Halogenation | Br₂/FeBr₃, 25°C | Meta to chlorine (C5) | 2-(2-chloro-5-bromo-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide | 60% |

Regioselectivity : Fluorine directs electrophiles to the para position, while chlorine deactivates the ring, limiting substitution to meta positions.

Nucleophilic Substitution on Chlorine

The 2-chlorophenyl group undergoes nucleophilic displacement under SNAr conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Morpholine | DMF, K₂CO₃, 80°C, 12 hr | 2-(2-morpholino-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide | SAR studies |

| Methoxide | MeOH, NaH, 60°C, 6 hr | 2-(2-methoxy-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide | Prodrug derivatives |

Limitations : Steric hindrance from fluorine reduces reactivity compared to unsubstituted aryl chlorides.

Oxidation of the Methoxypyridine Ring

The 6-methoxypyridine moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂O | 70°C, 8 hr | 6-hydroxypyridin-3-yl derivative | Increased solubility |

| mCPBA, CH₂Cl₂ | 25°C, 2 hr | Pyridine N-oxide | Enhanced metabolic stability |

Analytical Characterization

Key techniques for reaction monitoring and product validation include:

Pharmacological Relevance

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Methoxy vs. Pyridazine/Pyrazole Substituents :

- The 6-methoxypyridin-3-yl group in the target compound and ’s analog likely enhances solubility compared to bulkier heterocycles (e.g., pyridazine or pyrazole in and ). This may improve bioavailability .

- Pyridazine-containing analogs () show COX inhibition, suggesting the target compound may share this mechanism.

Chlorine at the ortho position may sterically hinder metabolic degradation, prolonging half-life .

Thioether vs. Acetamide Linkers :

- Compounds with thioether linkages (e.g., ) exhibit varied activities (cytotoxicity vs. antimicrobial), highlighting the role of linker flexibility in target engagement .

Pharmacological Potential vs. Analogs

- Antimicrobial Activity : ’s pyrazolylphenyl analog demonstrates strong antimicrobial effects (MIC: 2–8 μg/mL), suggesting the target compound’s chloro-fluorophenyl group could similarly disrupt microbial enzymes .

- Anti-inflammatory Potential: The methoxypyridinyl group in ’s COX inhibitor aligns with the target compound’s structure, implying shared anti-inflammatory applications .

- Neuroprotective/Cytotoxic Profiles : Analogs with chlorophenyl and pyridazinyl groups () show neuroprotective or cytotoxic effects, indicating substituent-driven selectivity .

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C19H14ClFN6O

- Molecular Weight : 396.8 g/mol

- CAS Number : 911049-07-5

The compound exhibits a variety of biological activities, primarily attributed to its interaction with specific molecular targets. Notably, it has been studied for its effects on:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It has shown potential in modulating receptors associated with various physiological responses, including those linked to inflammation and pain.

Biological Activity Assays

The biological activity of this compound has been evaluated through several assays:

Case Studies

- Antimalarial Activity : In a study focusing on antimalarial compounds, this compound demonstrated promising results against Plasmodium falciparum. The compound's ability to inhibit PfATP4-associated Na+-ATPase activity was linked to its structural modifications, which enhanced both potency and metabolic stability.

- Metabolic Stability : The incorporation of specific functional groups in the compound's structure has been shown to improve its metabolic stability in human liver microsomes. This is crucial for developing effective therapeutics as it reduces the likelihood of rapid degradation in the body.

- Solubility and Lipophilicity : Research indicates that the balance between lipophilicity and hydrophilicity is vital for the compound's bioavailability. Modifications aimed at increasing aqueous solubility without compromising potency have been explored, resulting in improved pharmacokinetic profiles.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves coupling 2-chloro-6-fluorophenylacetic acid derivatives with 6-methoxypyridin-3-amine via amide bond formation. Key steps include:

- Substitution reactions under alkaline conditions to introduce functional groups (e.g., methoxy or chloro) .

- Condensation reactions using activating agents like EDC/HOBt or DCC to promote amide formation.

Challenges include isolating the product from unreacted starting materials due to similar polarities. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR confirm the presence of the 2-chloro-6-fluorophenyl group (e.g., aromatic proton splitting patterns) and the methoxypyridine moiety (e.g., singlet for methoxy protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 323.06 for CHClFNO).

- X-ray crystallography : Resolves stereochemistry and packing interactions. Use SHELX software for refinement, particularly for analyzing halogen bonding between chloro/fluoro substituents and adjacent aromatic systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, especially when refining halogen-bonding interactions?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in halogen-rich crystals .

- DFT calculations : Compare experimental bond lengths/angles with theoretical values (e.g., using Gaussian09 at B3LYP/6-31G* level) to validate geometry .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl···π contacts) via CrystalExplorer, addressing outliers in R values .

Q. How do structural modifications (e.g., replacing fluorine with sulfone groups) impact bioactivity, and what synthetic hurdles emerge?

Methodological Answer:

- Structure-activity relationship (SAR) : Fluorine’s electronegativity enhances membrane permeability, while sulfone groups increase solubility but may reduce affinity. For example, replacing the 6-fluoro group with a sulfone in analogs decreased cytotoxicity by 40% in in vitro assays .

- Synthetic challenges : Sulfonation requires harsh conditions (e.g., HSO/SO), risking pyridine ring degradation. Alternative routes:

- Use N-sulfonylphthalimide under mild conditions.

- Protect the acetamide group with Boc before sulfonation .

Q. What computational strategies predict this compound’s metabolic stability, and how do they align with experimental data?

Methodological Answer:

- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The methoxypyridine moiety shows high affinity for CYP2D6, correlating with rapid in vitro clearance .

- MD simulations : Analyze solvation free energy (GBSA method) to predict hepatic extraction ratios. Discrepancies between predicted and experimental half-lives (>20%) may arise from unaccounted phase II metabolism (e.g., glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in DMSO versus aqueous buffers?

Methodological Answer:

- DMSO vs. PBS : Discrepancies often stem from aggregation in aqueous media. Techniques:

- Dynamic light scattering (DLS): Detect nanoparticles (>100 nm) in PBS.

- Co-solvent methods: Gradually titrate DMSO stock into buffer while monitoring UV-Vis absorbance at 260 nm to identify critical aggregation concentrations .

- Alternative solvents : Use cyclodextrin complexes or PEGylated formulations to enhance aqueous stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.